(E)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
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Overview
Description
(E)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a nitrophenyl group, and an indole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the chlorophenyl and nitrophenyl intermediates, followed by their coupling with the indole derivative under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, nitrating agents, and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives.
Scientific Research Applications
(E)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-[4-(4-bromophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
- (E)-3-[4-(4-fluorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
Uniqueness
(E)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H20ClN3O3S |
---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
(E)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C25H20ClN3O3S/c26-19-7-9-20(10-8-19)33-24-11-5-17(15-23(24)29(31)32)6-12-25(30)27-14-13-18-16-28-22-4-2-1-3-21(18)22/h1-12,15-16,28H,13-14H2,(H,27,30)/b12-6+ |
InChI Key |
CALGIUMZIRCWKZ-WUXMJOGZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)/C=C/C3=CC(=C(C=C3)SC4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C=CC3=CC(=C(C=C3)SC4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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